4-Amino-3-fluoro-2-iodophenol
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Overview
Description
4-Amino-3-fluoro-2-iodophenol is an organic compound with the molecular formula C6H5FINO It is a phenolic compound characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-iodophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-nitrophenol, undergoes nitration to introduce a nitro group.
Catalytic Hydrogenation: The nitro group is then reduced to an amino group using catalytic hydrogenation.
Fluorination: The amino group undergoes a fluoro-substitution reaction, where fluorine is introduced at the 3-position.
Iodination: Finally, iodination is performed to introduce iodine at the 2-position.
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
For large-scale industrial production, the process is optimized to reduce costs and improve efficiency. The use of cost-effective raw materials, such as 4-nitrophenol, and simplified aftertreatment steps make the method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoro and iodo groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Amino-3-fluoro-2-iodophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein labeling.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-iodophenol involves its interaction with specific molecular targets. The amino and phenolic groups can form hydrogen bonds with enzymes and receptors, while the fluoro and iodo substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorophenol
- 4-Amino-2-iodophenol
- 3-Fluoro-4-iodophenol
Uniqueness
4-Amino-3-fluoro-2-iodophenol is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H5FINO |
---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
YWTQVVRWFLAGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)O |
Origin of Product |
United States |
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